5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1207625-37-3
Cat. No.: VC0036328
Molecular Formula: C15H10BrF3N2O2S
Molecular Weight: 419.216
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207625-37-3 |
|---|---|
| Molecular Formula | C15H10BrF3N2O2S |
| Molecular Weight | 419.216 |
| IUPAC Name | 5-bromo-1-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C15H10BrF3N2O2S/c1-9-2-4-11(5-3-9)24(22,23)21-8-13(15(17,18)19)12-6-10(16)7-20-14(12)21/h2-8H,1H3 |
| Standard InChI Key | CEDHAEPABHHQBI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(F)(F)F |
Introduction
Structure and Chemical Identity
5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine belongs to the family of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. The compound features a bicyclic heterocyclic system with three key functional groups: a bromine atom at position 5, a tosyl (p-toluenesulfonyl) group at position 1, and a trifluoromethyl group at position 3. These functional groups significantly influence the compound's reactivity and applications in synthetic chemistry.
The compound's precise chemical identification parameters are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1207625-37-3 |
| Molecular Formula | C15H10BrF3N2O2S |
| Molecular Weight | 419.216 g/mol |
| IUPAC Name | 5-bromo-1-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C15H10BrF3N2O2S/c1-9-2-4-11(5-3-9)24(22,23)21-8-13(15(17,18)19)12-6-10(16)7-20-14(12)21/h2-8H,1H3 |
| Standard InChIKey | CEDHAEPABHHQBI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(F)(F)F |
| PubChem Compound ID | 67077892 |
Table 1: Chemical Identification Parameters of 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Structural Features
The pyrrolo[2,3-b]pyridine core consists of a pyrrole ring fused to a pyridine ring, creating a nitrogen-containing heterocyclic scaffold that is prevalent in various bioactive compounds. The presence of the bromine atom at position 5 provides an excellent handle for further functionalization through various cross-coupling reactions. The tosyl group at the nitrogen position serves as both a protecting group and a modulator of the compound's electronic properties. The trifluoromethyl group at position 3 contributes to the molecule's metabolic stability and lipophilicity, properties that are highly desirable in medicinal chemistry applications.
Table 2: Synthesis Methods for 5-Bromo-7-azaindole Core Structure
N-Protection Strategies
Table 3: N-Protection Reaction Conditions for Related Compounds
Applications in Research and Development
5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has significant applications in research contexts, particularly in the development of pharmaceuticals and protein degrader building blocks.
Medicinal Chemistry Applications
The pyrrolo[2,3-b]pyridine scaffold is found in numerous bioactive compounds, making derivatives of this compound valuable in drug discovery. Research on related 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated their potential as inhibitors of fibroblast growth factor receptors (FGFRs), which are important targets in cancer therapy .
A specific related compound (designated as 4h) exhibited potent FGFR inhibitory activity with the following IC50 values:
| FGFR Subtype | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Table 4: FGFR Inhibition Activity of a Related 1H-pyrrolo[2,3-b]pyridine Derivative
Anti-Cancer Properties
Related pyrrolo[2,3-b]pyridine derivatives have demonstrated promising anti-cancer effects, including:
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Inhibition of breast cancer 4T1 cell proliferation
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Induction of apoptosis in cancer cells
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Significant inhibition of cancer cell migration and invasion
These findings suggest that derivatives of 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine may exhibit similar biological activities, making this compound a valuable building block for oncology drug discovery efforts.
Synthetic Versatility
The functional groups present in 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine provide multiple handles for further chemical transformations:
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The bromine at position 5 enables various cross-coupling reactions (Suzuki, Stille, Sonogashira) to introduce diverse substituents
-
The tosyl group can be selectively removed to free the pyrrole nitrogen for further functionalization
-
The trifluoromethyl group contributes to metabolic stability and modifies the electronic properties of derivatives
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H332 | Harmful if inhaled |
Table 5: Hazard Statements for 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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